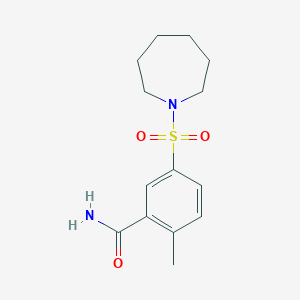![molecular formula C12H20N2O B5316663 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPMD, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPMD belongs to the class of spirocyclic compounds, which have been found to possess a wide range of biological activities. In
作用機序
The mechanism of action of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and DNA repair.
Biochemical and Physiological Effects:
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell proliferation and growth. In fungal and viral cells, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to inhibit the activity of key enzymes, leading to a decrease in cell viability and replication.
実験室実験の利点と制限
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high potency and selectivity for specific targets. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is also relatively easy to synthesize and can be modified to improve its pharmacological properties. However, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one also has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for research on 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one, including the development of new analogs with improved pharmacological properties, the evaluation of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other drugs for cancer treatment, and the investigation of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one's potential as an antifungal and antiviral agent. Further studies are also needed to elucidate the mechanism of action of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one and to evaluate its safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel spirocyclic compound with potential therapeutic applications in cancer, fungal, and viral diseases. The synthesis of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclopropylmethylamine with 1,3-cyclohexanedione in the presence of acetic acid. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to exhibit a range of biological activities, including inhibition of cancer cell growth, fungal and viral enzyme activity. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high potency and selectivity for specific targets, but also has some limitations, including its potential toxicity and side effects. Future research on 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one should focus on the development of new analogs with improved pharmacological properties, the evaluation of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other drugs, and the investigation of its potential as an antifungal and antiviral agent.
合成法
The synthesis of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclopropylmethylamine with 1,3-cyclohexanedione in the presence of acetic acid. The reaction proceeds through a series of steps, including cyclization, oxidation, and dehydration, to yield the final product. The yield of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
科学的研究の応用
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to exhibit a variety of biological activities, including anticancer, antifungal, and antiviral properties. In particular, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been found to inhibit the activity of fungal and viral enzymes, which makes it a potential candidate for the development of new antifungal and antiviral drugs.
特性
IUPAC Name |
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11-12(5-6-13-9-12)4-1-7-14(11)8-10-2-3-10/h10,13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNMWLXYDGFFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C(=O)N(C1)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)

![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5316602.png)
![8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)

![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)

![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316623.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5316624.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)
![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)